4,6-Dihydroxynicotinic acid
Overview
Description
4,6-Dihydroxynicotinic acid is an organic compound with the molecular formula C₆H₅NO₄ It is a derivative of nicotinic acid, characterized by the presence of hydroxyl groups at the 4 and 6 positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dihydroxynicotinic acid can be synthesized through several methods. One common approach involves the hydroxylation of nicotinic acid derivatives. For instance, the compound can be prepared by reacting 3-pyridinecarboxylic acid with suitable hydroxylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The industrial synthesis also focuses on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dihydroxynicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups, altering the compound’s properties.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
Scientific Research Applications
4,6-Dihydroxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways. Its interactions with biological molecules provide insights into various biochemical processes.
Medicine: Research into its potential therapeutic applications is ongoing. It has shown promise in the development of drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4,6-dihydroxynicotinic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups on the pyridine ring allow it to form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Nicotinic Acid:
2,4-Dihydroxy-5-pyridinecarboxylic Acid: This compound has hydroxyl groups at different positions on the pyridine ring, leading to different chemical properties and reactivity.
Uniqueness: 4,6-Dihydroxynicotinic acid is unique due to the specific positioning of its hydroxyl groups, which significantly influences its chemical behavior and potential applications. The presence of hydroxyl groups at the 4 and 6 positions enhances its ability to participate in hydrogen bonding and other interactions, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
4-hydroxy-6-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-1-5(9)7-2-3(4)6(10)11/h1-2H,(H,10,11)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLHSJRQOWSNMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203117 | |
Record name | Nicotinic acid, 4,6-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5466-62-6 | |
Record name | Nicotinic acid, 4,6-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dihydroxynicotinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26363 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Dihydroxynicotinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nicotinic acid, 4,6-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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